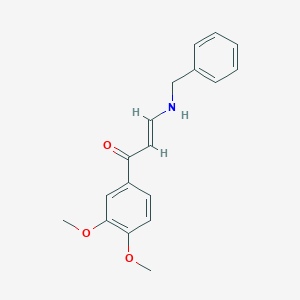
3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a chemical compound with potential applications in scientific research. It is a member of the chalcone family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. It has been shown to activate the caspase-dependent apoptotic pathway and inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration, duration of exposure, and the type of cells or organisms being studied. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, while exhibiting low toxicity to normal cells. It has also been shown to reduce inflammation and oxidative stress in animal models. However, its effects on human subjects are yet to be fully explored.
実験室実験の利点と制限
One of the main advantages of using 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. It is also relatively easy to synthesize and can be readily modified to generate analogs with improved activity. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Its potential toxicity and side effects also need to be carefully evaluated before use in human subjects.
将来の方向性
There are numerous future directions for the study of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One area of research is the development of more potent analogs with improved activity and reduced toxicity. Another direction is the exploration of its potential applications in various diseases, such as cancer, inflammation, and infectious diseases. Its mechanism of action and interaction with other signaling pathways and molecules also need to be further elucidated. Overall, this compound has great potential for scientific research and drug discovery, and its future applications are promising.
合成法
The synthesis of 3-(benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the condensation of 3,4-dimethoxyacetophenone with benzaldehyde in the presence of a base, followed by the addition of benzylamine. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The yield of the synthesis can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
3-(Benzylamino)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. It has been extensively studied for its potential applications in drug discovery and development. Its anticancer activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of novel antibiotics.
特性
IUPAC Name |
(E)-3-(benzylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-17-9-8-15(12-18(17)22-2)16(20)10-11-19-13-14-6-4-3-5-7-14/h3-12,19H,13H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFHWRSJTDLJSW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

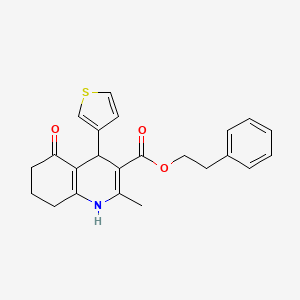
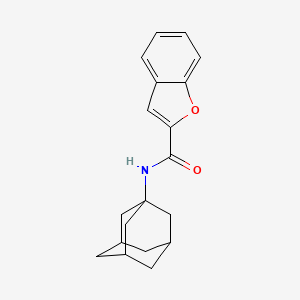
![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)
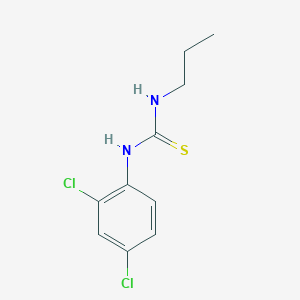
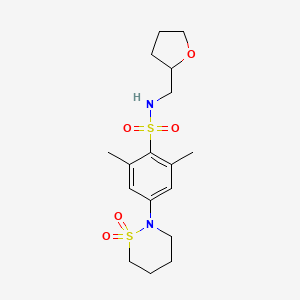
![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)
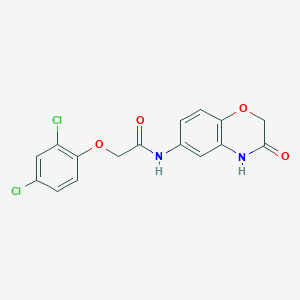
![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)
![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4996684.png)
![2-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4996685.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4996706.png)